Cas no 438050-05-6 ((3-Bromo-2,6-difluorophenyl)methanol)

(3-Bromo-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol with a molecular formula of C₇H₅BrF₂O. This compound features a bromine substituent at the 3-position and fluorine atoms at the 2- and 6-positions on the phenyl ring, with a hydroxymethyl group at the benzylic position. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly for constructing complex fluorinated and brominated aromatic systems. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, while the hydroxymethyl group offers versatility for further functionalization. This compound is commonly employed in pharmaceutical and agrochemical research due to its ability to modulate electronic and steric properties in target molecules.
(3-Bromo-2,6-difluorophenyl)methanol structure
438050-05-6 structure
Product Name:(3-Bromo-2,6-difluorophenyl)methanol
CAS No:438050-05-6
MF:C7H5BrF2O
MW:223.014808416367
MDL:MFCD20483917
CID:1039503
PubChem ID:22219889
Update Time:2025-10-25

(3-Bromo-2,6-difluorophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Bromo-2,6-difluorophenyl)methanol
    • AK104791
    • ANW-70990
    • CTK8C4043
    • KB-207186
    • MolPort-021-877-987
    • SureCN2064221
    • VNUWCHLKAFPIDP-UHFFFAOYSA-N
    • 3-Bromo-2,6-difluorobenzyl alcohol
    • 6040AB
    • (3-bromo-2,6-difluoro-phenyl)-methanol
    • ST2402317
    • Z1973465519
    • C75177
    • Z1486005657
    • DB-335990
    • EN300-195675
    • 438050-05-6
    • AB87254
    • DTXSID50623506
    • DS-4312
    • AKOS016008101
    • SY105724
    • SCHEMBL2064221
    • MFCD20483917
    • CS-0157866
    • (3-Bromo-2,6-difluoro-phenyl)methanol
    • A872645
    • MDL: MFCD20483917
    • Inchi: 1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
    • InChI Key: VNUWCHLKAFPIDP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1F)CO)F

Computed Properties

  • Exact Mass: 221.94918g/mol
  • Monoisotopic Mass: 221.94918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 1.9

(3-Bromo-2,6-difluorophenyl)methanol Pricemore >>

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Additional information on (3-Bromo-2,6-difluorophenyl)methanol

Introduction to (3-Bromo-2,6-Difluorophenyl)Methanol (CAS No. 438050-05-6)

(3-Bromo-2,6-difluorophenyl)methanol (CAS No. 438050-05-6) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and pharmacology. This compound, characterized by its bromine and fluorine substituents on the aromatic ring, exhibits a wide range of applications due to its chemical reactivity and structural diversity.

The molecular structure of (3-bromo-2,6-difluorophenyl)methanol consists of a phenol group attached to a methanol moiety, with bromine and fluorine atoms positioned at the 3rd and 2nd/6th positions of the benzene ring, respectively. This arrangement imparts unique electronic properties to the molecule, making it an ideal candidate for various synthetic transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.

In terms of physical properties, (3-bromo-2,6-difluorophenyl)methanol is typically found in a crystalline solid state under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound's stability under different pH conditions has also been extensively studied, revealing its resilience in both acidic and basic environments.

One of the most promising applications of (3-bromo-2,6-difluorophenyl)methanol lies in the field of medicinal chemistry. Recent research has demonstrated its ability to serve as a key intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and antitumor properties. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* have shown that derivatives of this compound exhibit selective inhibition against certain enzymes associated with chronic inflammatory diseases.

Furthermore, (3-bromo-2,6-difluorophenyl)methanol has found utility in the development of agrochemicals due to its ability to modulate plant growth regulators. Field trials conducted by agricultural research institutions have indicated that this compound can enhance crop resilience against environmental stressors such as drought and salinity.

From an environmental perspective, understanding the fate and transport of (3-bromo-2,6-difluorophenyl)methanol in natural systems is crucial for assessing its potential ecological impact. Recent eco-toxicological studies have revealed that while the compound exhibits moderate toxicity to aquatic organisms, its degradation pathways under aerobic conditions are efficient, reducing its persistence in the environment.

The synthesis of (3-bromo-2,6-difluorophenyl)methanol involves a multi-step process that typically begins with bromination and fluorination reactions on an aromatic ring followed by hydroxylation at the methoxy position. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions, enhancing both yield and purity.

In conclusion, (3-bromo-2,6-difluorophenyl)methanol (CAS No. 438050-05-6) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and versatile reactivity continue to drive innovative research directions, making it a focal point for future advancements in organic synthesis and drug discovery.

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